molecular formula C22H17N3OS B2780951 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide CAS No. 872630-15-4

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide

Número de catálogo B2780951
Número CAS: 872630-15-4
Peso molecular: 371.46
Clave InChI: WKEZAAOUHBASHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide” is a complex organic compound that contains an imidazo[2,1-b]thiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The imidazo[2,1-b]thiazole ring system is a fused ring system that includes an imidazole ring and a thiazole ring .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DITN has several advantages as a tool compound for studying CK2 and cancer biology. DITN is highly potent and selective for CK2, and it does not affect the activity of other kinases tested. DITN has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. DITN has also been shown to have antitumor activity in various cancer models, making it a promising lead compound for drug development. However, DITN also has some limitations for lab experiments. DITN is a relatively large and complex molecule, which can affect its solubility, stability, and bioavailability. DITN also has some off-target effects at high concentrations, such as inhibition of DNA topoisomerases and histone deacetylases. Therefore, careful dose-response and specificity studies are required when using DITN in lab experiments.

Direcciones Futuras

There are several future directions for the research and development of DITN and related compounds. First, the structure-activity relationship (SAR) of DITN needs to be further explored to identify more potent and selective CK2 inhibitors. Second, the pharmacokinetics (PK) and pharmacodynamics (PD) of DITN need to be optimized to improve its bioavailability and efficacy in vivo. Third, the combination therapy of DITN with other anticancer agents, such as chemotherapy, radiation therapy, and immunotherapy, needs to be further investigated to enhance its antitumor activity and reduce its toxicity. Fourth, the role of CK2 in non-cancer diseases, such as inflammation, neurodegeneration, and viral infections, needs to be explored to identify new therapeutic targets for these diseases. Finally, the development of CK2 inhibitors as clinical drugs requires extensive preclinical and clinical studies to evaluate their safety, efficacy, and pharmacological properties.

Métodos De Síntesis

The synthesis of DITN involves the condensation of 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylic acid with 3-(2-bromoacetyl)phenyl-1-naphthylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting intermediate is then treated with trifluoroacetic acid to remove the protecting groups and obtain the final product. The overall yield of the synthesis is around 30%, and the purity of the product can be further improved by recrystallization.

Aplicaciones Científicas De Investigación

DITN has been extensively used as a tool compound to study the biological functions of CK2 in vitro and in vivo. DITN inhibits CK2 with high potency (IC50 = 0.11 μM) and selectivity, and it does not affect the activity of other kinases tested, such as PKA, PKC, and Akt. DITN has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. DITN has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential as a combination therapy for cancer treatment.

Propiedades

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c26-21(19-10-4-6-15-5-1-2-9-18(15)19)23-17-8-3-7-16(13-17)20-14-25-11-12-27-22(25)24-20/h1-10,13-14H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEZAAOUHBASHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.